molecular formula C36H40N4O6 B13984841 1,4-Bis[2-[benzyl(2-hydroxyethyl)amino]ethylamino]-5,8-dihydroxyanthracene-9,10-dione CAS No. 88193-02-6

1,4-Bis[2-[benzyl(2-hydroxyethyl)amino]ethylamino]-5,8-dihydroxyanthracene-9,10-dione

Katalognummer: B13984841
CAS-Nummer: 88193-02-6
Molekulargewicht: 624.7 g/mol
InChI-Schlüssel: ABCLDXRGLACMBN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9,10-Anthracenedione,1,4-dihydroxy-5,8-bis[[2-[(2-hydroxyethyl)(phenylmethyl)amino]ethyl]amino]- is a complex organic compound known for its significant applications in various fields, particularly in medicinal chemistry. This compound is a derivative of anthraquinone, which is an aromatic organic compound with a wide range of industrial and pharmaceutical uses .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Anthracenedione,1,4-dihydroxy-5,8-bis[[2-[(2-hydroxyethyl)(phenylmethyl)amino]ethyl]amino]- typically involves multiple steps. One common method includes the initial formation of anthraquinone derivatives, followed by specific functional group modifications to introduce the hydroxy and amino groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation reactions of anthracene or the Friedel-Crafts reaction of benzene with phthalic anhydride in the presence of aluminum chloride (AlCl3). These methods are optimized for high efficiency and cost-effectiveness, making the compound accessible for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

9,10-Anthracenedione,1,4-dihydroxy-5,8-bis[[2-[(2-hydroxyethyl)(phenylmethyl)amino]ethyl]amino]- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like chromium (VI) compounds, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve specific temperatures and pH levels to ensure optimal reaction rates and product yields .

Major Products Formed

The major products formed from these reactions include various hydroxy and amino derivatives of anthraquinone, which have significant applications in medicinal chemistry and industrial processes .

Wissenschaftliche Forschungsanwendungen

9,10-Anthracenedione,1,4-dihydroxy-5,8-bis[[2-[(2-hydroxyethyl)(phenylmethyl)amino]ethyl]amino]- has been extensively studied for its applications in:

Wirkmechanismus

The mechanism of action of 9,10-Anthracenedione,1,4-dihydroxy-5,8-bis[[2-[(2-hydroxyethyl)(phenylmethyl)amino]ethyl]amino]- involves its ability to intercalate into DNA, thereby disrupting the DNA replication process. This intercalation increases the incidence of double-strand breaks by stabilizing the cleavable complex of topoisomerase II and DNA, leading to cell death. This mechanism is particularly effective in cancer cells, making the compound a potent antineoplastic agent .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets 9,10-Anthracenedione,1,4-dihydroxy-5,8-bis[[2-[(2-hydroxyethyl)(phenylmethyl)amino]ethyl]amino]- apart is its specific functional groups that enhance its ability to interact with biological molecules, making it particularly effective in medicinal applications. Its unique structure allows for targeted interactions with DNA, providing a mechanism for its antineoplastic activity .

Eigenschaften

CAS-Nummer

88193-02-6

Molekularformel

C36H40N4O6

Molekulargewicht

624.7 g/mol

IUPAC-Name

1,4-bis[2-[benzyl(2-hydroxyethyl)amino]ethylamino]-5,8-dihydroxyanthracene-9,10-dione

InChI

InChI=1S/C36H40N4O6/c41-21-19-39(23-25-7-3-1-4-8-25)17-15-37-27-11-12-28(38-16-18-40(20-22-42)24-26-9-5-2-6-10-26)32-31(27)35(45)33-29(43)13-14-30(44)34(33)36(32)46/h1-14,37-38,41-44H,15-24H2

InChI-Schlüssel

ABCLDXRGLACMBN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CN(CCNC2=C3C(=C(C=C2)NCCN(CCO)CC4=CC=CC=C4)C(=O)C5=C(C=CC(=C5C3=O)O)O)CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.